molecular formula C19H13F7N2OS B2423926 (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-75-3

(3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2423926
CAS No.: 862826-75-3
M. Wt: 450.37
InChI Key: LTLZIBQGRONPTL-UHFFFAOYSA-N
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Description

The compound (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, is a complex organic molecule notable for its extensive range of applications and significant biochemical properties. The intricate arrangement of trifluoromethylphenyl and fluorobenzylthio groups contributes to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic synthesis strategies. The initial step often includes the preparation of a trifluoromethyl-substituted benzene derivative, followed by the incorporation of the fluorobenzylthio group through nucleophilic substitution. Subsequent steps may involve the formation of the imidazole ring under specific catalytic conditions, often leveraging reagents such as imidazole and bromobenzyl derivatives under anhydrous conditions and inert atmospheres to promote efficient ring formation.

Industrial Production Methods: Industrial production can be scaled up using flow chemistry or batch reactor processes, ensuring strict control over reaction temperatures, pressures, and reagent concentrations to maximize yield and purity. Typical industrial reagents include trifluoromethylating agents, thiourea derivatives, and imidazole precursors, which are meticulously combined under automated protocols for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Each reaction type alters specific functional groups, contributing to the formation of various derivatives with distinct properties.

Common Reagents and Conditions: Common reagents used include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction processes. Substitution reactions often involve halogenated solvents and catalysts such as palladium on carbon or platinum catalysts to facilitate nucleophilic substitutions.

Major Products: Major products formed from these reactions include a diverse array of fluorinated phenyl and thio-substituted imidazole derivatives. These products are analyzed for their potential as bioactive compounds in pharmaceutical research.

Scientific Research Applications

The compound has a broad spectrum of applications across various fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as an intermediate in the development of agrochemicals and specialty materials.

Biology: In biological research, the compound is utilized to study receptor-ligand interactions, cellular uptake mechanisms, and protein binding affinities due to its fluorinated moieties which enhance binding specificity and stability.

Medicine: Medically, it is investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent. Its unique molecular structure allows it to interact with specific biological targets, presenting opportunities for therapeutic development.

Industry: In industrial applications, the compound finds use in the manufacturing of high-performance polymers, specialty coatings, and as a component in advanced electronic materials due to its stable fluorinated structure.

Mechanism of Action

The mechanism by which (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes, receptors, and transport proteins. Its fluorinated groups enhance lipophilicity, allowing better membrane permeability. The compound can inhibit or activate specific biochemical pathways by binding to active sites on target molecules, modulating biological processes at the cellular and molecular levels.

Comparison with Similar Compounds

Compared to other similar compounds, (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to its dual fluorinated functionalities which impart enhanced chemical stability and bioactivity. Similar compounds such as trifluoromethyl-substituted phenyl derivatives or thio-substituted imidazole derivatives may lack the unique combination of fluorinated groups that contribute to its specific properties. These unique characteristics make it a valuable candidate for further research and development in various scientific disciplines.

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Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F7N2OS/c20-15-3-1-2-11(6-15)10-30-17-27-4-5-28(17)16(29)12-7-13(18(21,22)23)9-14(8-12)19(24,25)26/h1-3,6-9H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLZIBQGRONPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F7N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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